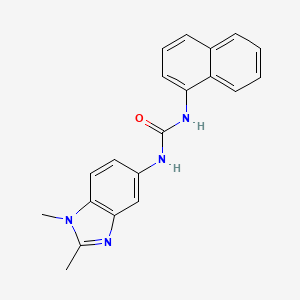
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole-2,5-dione derivatives. It is commonly known as CC-1065 analogue and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CC-1065 analogue involves the formation of a covalent bond with the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This results in the activation of the apoptotic pathway, leading to cell death. The compound has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CC-1065 analogue has been found to have several biochemical and physiological effects. It can induce DNA damage, leading to the activation of the apoptotic pathway. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound can also induce oxidative stress and DNA damage, leading to the activation of the DNA damage response pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CC-1065 analogue in laboratory experiments is its potent antitumor activity and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, the compound is highly toxic and reactive, requiring careful handling and specialized equipment. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of CC-1065 analogue in scientific research. One potential application is in the development of new cancer therapies. The compound has shown promising results in preclinical studies and could potentially be developed into a new class of cancer drugs. Another potential application is in the study of DNA damage and repair mechanisms. The compound can induce DNA damage and could be used to study the mechanisms involved in DNA repair. Additionally, the compound could be used to develop new tools for the study of DNA-protein interactions and chromatin structure.
Métodos De Síntesis
The synthesis of CC-1065 analogue involves several steps, including the reaction of 3-chlorophenyl isocyanate with dimethylamine, followed by the reaction of the resulting product with 3-chloro-1,2-propanediol. The final step involves the reaction of the obtained intermediate with 2,5-dimethylpyrrole-1,4-dione. The synthesis of this compound requires careful handling and specialized equipment due to its toxic and highly reactive nature.
Aplicaciones Científicas De Investigación
CC-1065 analogue has shown significant potential for its use in scientific research, particularly in the field of cancer research. It has been found to possess potent antitumor activity and can selectively target cancer cells. It works by binding to DNA and causing irreversible damage, leading to cell death. This mechanism of action makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-4-7(13)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKHRQSCEXYBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)
![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)

![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)
![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)
